Bis(2-methyl-3-furyl)disulfide is an organic compound with the chemical formula C₁₀H₁₀O₂S₂ and a molecular weight of 226.32 g/mol. It is classified as a member of the class of furans, specifically a disulfide derivative where both hydrogen atoms are substituted by 2-methylfuran-3-yl groups. This compound typically appears as a clear yellow to amber or orange liquid and has a distinctive odor reminiscent of cooked meat, making it notable in flavor chemistry . It is often used as a flavoring agent in food products and has been identified in cooked beef and various teas .
The primary function of bis(2-methyl-3-furyl)disulfide is as a flavoring agent. It contributes a meaty, sulfurous aroma and taste to food products [, ]. The exact mechanism by which it interacts with taste receptors is not fully understood, but it is believed to play a role in the overall perception of meat flavor.
BMFD is primarily known as a flavoring agent, particularly for its meaty taste and aroma []. Research in food science explores the role of BMFD in creating and enhancing desirable flavors in various food products [].
BMFD can be a natural product found in certain foods or produced during food processing []. Studies investigate its formation mechanisms, like the Maillard reaction, which occurs when amino acids and reducing sugars react at high temperatures []. Understanding these mechanisms helps optimize food preparation techniques to achieve desired flavor profiles.
Research has identified BMFD as a metabolite in yeast (Saccharomyces cerevisiae). This suggests a potential role for BMFD in cellular processes, although further studies are needed to elucidate its specific functions.
Research indicates that bis(2-methyl-3-furyl)disulfide exhibits significant biological activity. It has demonstrated in vitro antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and can induce apoptosis in leukemia cells by promoting reactive oxygen species production and activating caspase-3 pathways . Furthermore, derivatives of this compound have shown potential for use as low-risk food preservatives due to their antimicrobial properties against various foodborne pathogens .
The synthesis of bis(2-methyl-3-furyl)disulfide typically involves the reaction of 2-methyl-3-furanthiol with appropriate oxidizing agents or through thermal treatment processes that facilitate the formation of disulfide bonds. One common method includes heating 2-methyl-3-furanthiol in the presence of catalysts that promote disulfide formation . This compound can also be synthesized through various chemical transformations involving related furan derivatives.
Studies have explored the interactions of bis(2-methyl-3-furyl)disulfide with various biological systems. For instance, it has been investigated for its ability to induce apoptosis in cancer cells and inhibit biofilm formation in bacteria like Hafnia alvei . The compound's interactions with cellular mechanisms highlight its potential therapeutic applications beyond flavoring.
Several compounds share structural similarities with bis(2-methyl-3-furyl)disulfide. These include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 2-methyl-3-furyl disulfide | Disulfide derivative | Induces DNA breakage in leukemia cells |
Difurfuryl disulfide | Disulfide derivative | Exhibits different flavor profiles |
Bis(2-methylfuran)disulfide | Disulfide derivative | Less potent antimicrobial activity |
3,3'-Dithiobis(2-methylfuran) | Disulfide derivative | Similar structural features but different reactivity |
Irritant